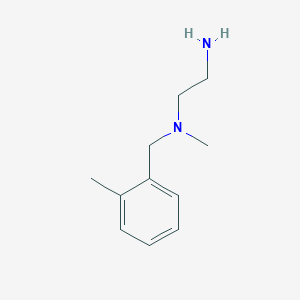

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-methyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10-5-3-4-6-11(10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSAKALVGXSLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511758 | |

| Record name | N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-87-9 | |

| Record name | N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for versatile reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic chemistry.

Reactivity and Functional Group Transformations

- The compound can undergo various chemical reactions such as oxidation to form imines or amides and reduction to yield secondary or tertiary amines. This reactivity facilitates its use in synthesizing derivatives with tailored properties for specific applications.

Biological Research

Potential Biological Activity

- Research has indicated that this compound may interact with biological molecules, making it a candidate for further pharmacological studies. Its interactions with enzymes and receptors are of particular interest in understanding its potential therapeutic effects.

Binding Affinity Studies

- Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for elucidating its pharmacodynamics and potential medicinal uses. These studies are foundational for developing new drugs that could leverage the compound's unique properties .

Pharmaceutical Applications

Precursor for Drug Development

- Ongoing research is exploring the use of this compound as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics may enhance the efficacy and specificity of new therapeutic agents.

Mechanism of Action

- The mechanism by which this compound exerts its effects involves forming hydrogen bonds and electrostatic interactions with molecular targets, leading to alterations in their activity. Understanding these mechanisms is vital for optimizing its use in drug formulation .

Industrial Applications

Production of Polymers and Resins

- In industrial settings, this compound is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymerization processes, contributing to materials with desirable mechanical and thermal properties .

Chemical Manufacturing Processes

Mechanism of Action

The mechanism of action of N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Oxidation Kinetics: NN′-Dimethylethane-1,2-diamine (a dimethyl-substituted analog) exhibits pH-dependent oxidation behavior, with peak reactivity at pH 9–11 due to the interaction of periodate monoanion with unprotonated amines . The presence of methyl groups may stabilize the amine against protonation, altering oxidative stability compared to unsubstituted ethane-1,2-diamine. Table 1: Oxidation Rates of Selected Diamines

| Compound | Optimal pH for Oxidation | Catalytic Influence |

|---|---|---|

| Ethane-1,2-diamine | 9–11 | Acid/base-catalyzed |

| NN′-Dimethylethane-1,2-diamine | 9–11 | Base-catalyzed dominance |

| 2-Aminoethanol | 9–11 | Base-catalyzed, rate-limited |

- The 2-methylbenzyl group introduces steric hindrance and aromatic π-electron systems, which may reduce aggregation in solution compared to aliphatic substituents (e.g., tricosan-12-yl in SP11 ).

Key Research Findings and Trends

- Structure-Activity Relationships :

- Emerging Applications :

Biological Activity

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine is a diamine compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molar Mass : 190.29 g/mol

- Functional Groups : Two amine groups attached to an ethane backbone, with a methyl group and a 2-methylbenzyl substituent.

The unique structure of this compound contributes to its chemical reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Compounds structurally related to it have demonstrated cytotoxic effects against tumor cell lines. For instance, derivatives have shown significant antiproliferative activity, particularly against colon and prostate cancer cells .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 20 | Antiproliferative | Colon Cancer | <0.5 |

| Derivative 21 | Antiproliferative | Prostate Cancer | <0.6 |

Neurotransmitter Modulation

Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential antidepressant effects. The ability to modulate neurotransmitter levels could position this compound as a candidate for further research in neuropharmacology.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several derivatives of diamines similar to this compound. The results indicated that the introduction of specific substituents on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The most promising derivative exhibited an IC50 value in the submicromolar range against colon cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro studies explored the antimicrobial efficacy of related compounds against Mycobacterium species. The findings suggested that modifications in the side chains could lead to enhanced activity against resistant strains, highlighting the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine, and what experimental parameters influence yield?

- Methodology : The compound is typically synthesized via reductive alkylation or catalytic hydrogenation. For example, benzylated amines can be reduced using hydrogen gas in the presence of a platinum catalyst under controlled heating (60–80°C). Solvent choice (e.g., ethanol or tetrahydrofuran) and reaction time (6–12 hours) critically affect yield . Intermediate purification often involves recrystallization or column chromatography.

Q. How is the purity and structural integrity of this diamine validated in academic research?

- Methodology : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and amine functionality. High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) assesses purity, while mass spectrometry (MS) verifies molecular weight. Differential scanning calorimetry (DSC) may detect polymorphic impurities .

Advanced Research Questions

Q. What strategies address contradictions in reaction yields when varying catalysts or reducing agents?

- Methodology : Discrepancies arise from competing side reactions (e.g., over-reduction or dimerization). A comparative study using LiAlH4 vs. catalytic hydrogenation showed yields of 59% and 72%, respectively, due to steric hindrance from the 2-methylbenzyl group. Kinetic monitoring via in-situ IR spectroscopy helps identify intermediates and optimize reaction pathways .

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodology : Density functional theory (DFT) calculations predict electronic effects of substituents on amine reactivity. For instance, electron-withdrawing groups on the benzyl ring reduce nucleophilicity, impacting ligand-receptor binding. Molecular docking simulations guide structural modifications to enhance selectivity for biological targets .

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodology : Hazard analysis (e.g., GHS classification) identifies skin corrosion (Category 1A) and acute toxicity (Category 4). Engineering controls include inert-atmosphere gloveboxes to prevent amine oxidation. Personal protective equipment (PPE) mandates nitrile gloves and respirators with organic vapor cartridges. Waste disposal follows ECHA guidelines for aquatic toxicity mitigation .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH) in polar aprotic solvents (e.g., DMF) show <5% degradation over 6 months, while aqueous solutions degrade rapidly via hydrolysis. Storage at –20°C in amber vials with desiccants (silica gel) extends shelf life to ≥5 years. Regular HPLC-MS monitoring detects degradation products like Schiff bases .

Data Analysis and Optimization

Q. What statistical approaches resolve batch-to-batch variability in spectroscopic data?

- Methodology : Multivariate analysis (e.g., principal component analysis) identifies outliers in NMR spectra caused by trace solvents. Design of experiments (DoE) optimizes reaction parameters, reducing RSD in yield from 15% to 5% by controlling catalyst loading (0.5–1.5 mol%) and stirring rate .

Q. How are contradictions in biological assay results reconciled with structural data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.